Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate
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Overview
Description
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-chloro-4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-chloro-4-oxophenyl)propanoate.
Reduction: 3-(3-chloro-4-hydroxyphenyl)propanol.
Substitution: 3-(3-amino-4-hydroxyphenyl)propanoate (when reacted with ammonia).
Scientific Research Applications
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro substituents on the aromatic ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, affecting processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a chloro group, leading to different chemical and biological properties.
Methyl 3-(4-chloro-3-methylphenyl)propanoate:
Uniqueness
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to the presence of both chloro and hydroxy substituents on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJSKUFRUWDAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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